2-[[1-(4-CHLOROPHENYL)CYCLOHEXYL]OXY]ETHYL(DIETHYL)AMMONIUM CHLORIDE
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Overview
Description
2-[[1-(4-CHLOROPHENYL)CYCLOHEXYL]OXY]ETHYL(DIETHYL)AMMONIUM CHLORIDE is an organic compound with the molecular formula C18H29Cl2NO It is characterized by the presence of a chlorophenyl group attached to a cyclohexyl ring, which is further connected to an ethyl(diethyl)ammonium chloride moiety through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[1-(4-CHLOROPHENYL)CYCLOHEXYL]OXY]ETHYL(DIETHYL)AMMONIUM CHLORIDE typically involves the following steps:
Formation of the Chlorophenylcyclohexyl Intermediate: The initial step involves the reaction of 4-chlorophenylmagnesium bromide with cyclohexanone to form 1-(4-chlorophenyl)cyclohexanol.
Etherification: The hydroxyl group of 1-(4-chlorophenyl)cyclohexanol is then converted to an ether by reacting with 2-chloroethyl(diethyl)amine in the presence of a base such as potassium carbonate.
Quaternization: The final step involves the quaternization of the tertiary amine with methyl chloride to yield the desired ammonium chloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-[[1-(4-CHLOROPHENYL)CYCLOHEXYL]OXY]ETHYL(DIETHYL)AMMONIUM CHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as hydroxide or amines replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Hydroxylated or aminated derivatives
Scientific Research Applications
2-[[1-(4-CHLOROPHENYL)CYCLOHEXYL]OXY]ETHYL(DIETHYL)AMMONIUM CHLORIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[[1-(4-CHLOROPHENYL)CYCLOHEXYL]OXY]ETHYL(DIETHYL)AMMONIUM CHLORIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses. Detailed studies on its binding affinity and specificity are essential to understand its mode of action fully.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-(4-Bromophenyl)cyclohexyl)oxy)ethyl(diethyl)ammonium chloride
- 2-((1-(4-Methylphenyl)cyclohexyl)oxy)ethyl(diethyl)ammonium chloride
- 2-((1-(4-Fluorophenyl)cyclohexyl)oxy)ethyl(diethyl)ammonium chloride
Uniqueness
2-[[1-(4-CHLOROPHENYL)CYCLOHEXYL]OXY]ETHYL(DIETHYL)AMMONIUM CHLORIDE is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
13352-70-0 |
---|---|
Molecular Formula |
C18H29Cl2NO |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
2-[1-(4-chlorophenyl)cyclohexyl]oxy-N,N-diethylethanamine;hydrochloride |
InChI |
InChI=1S/C18H28ClNO.ClH/c1-3-20(4-2)14-15-21-18(12-6-5-7-13-18)16-8-10-17(19)11-9-16;/h8-11H,3-7,12-15H2,1-2H3;1H |
InChI Key |
GHTNEJJXVUMOPX-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCOC1(CCCCC1)C2=CC=C(C=C2)Cl.[Cl-] |
Canonical SMILES |
CCN(CC)CCOC1(CCCCC1)C2=CC=C(C=C2)Cl.Cl |
Appearance |
Solid powder |
13352-70-0 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Tonoquil; Veritan hydrochloride; Veritan HCl; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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